Methyl 2-chloro-3-nitropyridine-4-carboxylate

Catalog No.
S820555
CAS No.
1379302-09-6
M.F
C7H5ClN2O4
M. Wt
216.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-3-nitropyridine-4-carboxylate

CAS Number

1379302-09-6

Product Name

Methyl 2-chloro-3-nitropyridine-4-carboxylate

IUPAC Name

methyl 2-chloro-3-nitropyridine-4-carboxylate

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3

InChI Key

IKVUHYWOJCHEGA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]

Synthesis of Fluorinated Pyridines

Synthesis of Nitropyridines

Synthesis of 4-Methyl-3-nitropyridine

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

Synthesis of F18 Substituted Pyridines

Use in Fine Chemicals

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a synthetic compound characterized by the presence of a pyridine ring substituted with a nitro group, a chloro group, and an ester functional group. Its chemical formula is C₆H₄ClN₃O₄, and it is classified under nitropyridine derivatives. The compound appears as a pale yellow solid and is soluble in organic solvents like dichloromethane and acetone .

Typical of nitropyridine derivatives:

  • Nitration: The compound can undergo further nitration to introduce additional nitro groups.
  • Reduction: It can be reduced to form amines or other derivatives.
  • Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to the formation of various substituted products .

While specific biological activity data on methyl 2-chloro-3-nitropyridine-4-carboxylate is limited, compounds in the nitropyridine class are often investigated for their potential pharmacological properties. Some nitropyridines exhibit antimicrobial, antifungal, and anticancer activities. The presence of the nitro group may contribute to reactive properties that could be exploited in drug development .

The synthesis of methyl 2-chloro-3-nitropyridine-4-carboxylate typically involves several steps:

  • Starting Material Preparation: Initial synthesis often begins with 2-chloro-3-nitropyridine, which can be obtained through chlorination and nitration of pyridine derivatives.
  • Esterification: The carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Purification: The product is purified through crystallization or chromatography to obtain the final compound in high purity .

Methyl 2-chloro-3-nitropyridine-4-carboxylate serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in creating compounds with specific biological activities or properties .

Studies involving methyl 2-chloro-3-nitropyridine-4-carboxylate often focus on its reactivity with various nucleophiles due to the electrophilic nature of the chloro group. Understanding these interactions aids in predicting its behavior in biological systems and its potential applications in medicinal chemistry. Additionally, interaction studies may explore its role as a ligand or its binding affinity to biological targets .

Similar compounds to methyl 2-chloro-3-nitropyridine-4-carboxylate include:

  • 2-Chloro-4-methyl-3-nitropyridine: This compound shares a similar structure but has a methyl group at a different position on the pyridine ring.
  • Methyl 3-bromo-4-methyl-5-nitropicolinate: This compound features bromine instead of chlorine and differs in its nitro and carboxylate positioning.
  • Methyl 2-amino-3-nitropyridine-4-carboxylate: This derivative has an amino group instead of chlorine, affecting its reactivity and potential applications.

Unique Features

Methyl 2-chloro-3-nitropyridine-4-carboxylate is unique due to its combination of a chloro substituent and a nitro group on adjacent carbon atoms within the pyridine ring. This arrangement influences its reactivity profile, making it suitable for specific synthetic pathways not available to other similar compounds.

Methyl 2-chloro-3-nitropyridine-4-carboxylate is classified as a substituted pyridine carboxylate ester bearing both halogen and nitro functional groups. The compound is formally designated with the Chemical Abstracts Service registry number 1379302-09-6 and possesses the molecular formula C7H5ClN2O4. With a molecular weight of 216.58 daltons, this compound belongs to the broader category of nitropyridine derivatives that serve as versatile synthetic intermediates.

The structural architecture of methyl 2-chloro-3-nitropyridine-4-carboxylate features a pyridine ring bearing three distinct substituents: a chlorine atom at the 2-position, a nitro group at the 3-position, and a methyl carboxylate group at the 4-position. This substitution pattern creates a highly activated aromatic system with significant electron deficiency, particularly at positions ortho and para to the nitro group. The compound's International Union of Pure and Applied Chemistry name reflects this substitution pattern as methyl 2-chloro-3-nitropyridine-4-carboxylate.

PropertyValueSource
CAS Number1379302-09-6
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 Da
MDL NumberMFCD17214977
Physical StateSolid
Purity Range95-98%

The compound exhibits characteristics typical of activated pyridine derivatives, with the electron-withdrawing nitro and chloro groups significantly influencing its chemical reactivity and physical properties. Commercial preparations typically achieve purities ranging from 95 to 98 percent, indicating the compound's stability under appropriate storage conditions.

Historical Context and Development

The development of methyl 2-chloro-3-nitropyridine-4-carboxylate emerged from extensive research into nitropyridine synthetic methodologies that began gaining prominence in the pharmaceutical industry during the late 20th century. The compound's synthesis represents an evolution of traditional nitration chemistry applied to heterocyclic systems, building upon foundational work in pyridine chemistry that dates back to classical organic synthesis studies.

Patent literature reveals that systematic approaches to nitropyridine derivative preparation were developed to address the growing demand for heterocyclic building blocks in pharmaceutical synthesis. The specific synthetic routes to methyl 2-chloro-3-nitropyridine-4-carboxylate were refined through industrial process optimization, with particular attention to achieving high yields and purity while maintaining cost-effectiveness for large-scale production.

Early synthetic methodologies relied heavily on traditional nitration procedures using mixed acid systems, which were subsequently optimized for application to substituted pyridine substrates. The development of more sophisticated synthetic approaches, including continuous flow methodologies, represents a significant advancement in the preparation of this and related nitropyridine compounds. These technological improvements have facilitated broader access to methyl 2-chloro-3-nitropyridine-4-carboxylate for research and industrial applications.

Significance in Synthetic Organic Chemistry

Methyl 2-chloro-3-nitropyridine-4-carboxylate occupies a unique position in synthetic organic chemistry due to its exceptional reactivity profile and versatility as a synthetic intermediate. The compound's significance stems from its ability to undergo diverse chemical transformations, including nucleophilic aromatic substitution, reduction reactions, and functional group manipulations. The strategic arrangement of electron-withdrawing groups creates a highly activated pyridine system that facilitates various synthetic transformations under relatively mild conditions.

The nitro group in methyl 2-chloro-3-nitropyridine-4-carboxylate functions as an exceptional leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of diverse nucleophiles including oxygen, nitrogen, sulfur, and fluoride-based functional groups. Research has demonstrated that the nitro substituent can be efficiently replaced by fluoride anion via nucleophilic aromatic substitution, providing access to fluorinated pyridine derivatives that are valuable in medicinal chemistry applications.

The compound's utility extends beyond simple substitution reactions, as it serves as a precursor for more complex synthetic transformations. The ester functionality provides additional reactivity, allowing for hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives. This dual functionality makes methyl 2-chloro-3-nitropyridine-4-carboxylate particularly valuable for constructing polyfunctional pyridine derivatives.

Reaction TypeProduct ClassTypical ConditionsReference
Nucleophilic SubstitutionFluoropyridine carboxylatesCsF, DMSO, reflux
ReductionAminopyridine derivativesVarious reducing agents
HydrolysisCarboxylic acid derivativesBasic or acidic conditions
Coupling ReactionsBiaryl compoundsPalladium catalysis

The compound's role as a protein degrader building block highlights its contemporary significance in drug discovery research. This application underscores the compound's value in constructing molecular frameworks that target specific biological pathways, particularly those involved in protein regulation and degradation.

Overview of Current Research Applications

Current research applications of methyl 2-chloro-3-nitropyridine-4-carboxylate span multiple domains of chemical science, with particular emphasis on pharmaceutical intermediate synthesis and materials science applications. The compound serves as a key building block in the preparation of various bioactive molecules, including enzyme inhibitors and receptor modulators that are under investigation for therapeutic applications.

In medicinal chemistry research, methyl 2-chloro-3-nitropyridine-4-carboxylate is employed in the synthesis of compounds targeting specific enzyme systems, including hydroxyl acid hydrolase inhibitors and protein kinase modulators. The compound's structural features make it particularly suitable for constructing molecules that interact with biological targets through specific binding interactions. Research has demonstrated its utility in preparing benzimidazole derivatives and other heterocyclic frameworks that exhibit biological activity.

The compound finds application in the development of pyridylpiperazine hybrid molecules, which represent an important class of pharmaceutical intermediates. These synthetic applications leverage the compound's reactivity toward nucleophilic substitution and its compatibility with various coupling reactions. The resulting hybrid structures often exhibit enhanced biological properties compared to their individual components.

Contemporary research also explores the compound's potential in materials science applications, particularly in the synthesis of molecules with specific optical and electronic properties. The electron-deficient nature of the pyridine ring system, enhanced by the nitro and chloro substituents, contributes to unique electronic characteristics that may be valuable in advanced materials applications.

Application AreaTarget CompoundsResearch FocusReference
Enzyme InhibitionHydroxyl acid hydrolase inhibitorsTherapeutic development
Protein Kinase ModulationPLK1 inhibitorsCancer research
Hybrid MoleculesPyridylpiperazine derivativesDrug discovery
Materials ScienceOptical nonlinear materialsElectronic properties

Current synthetic methodologies continue to evolve, with researchers developing more efficient and environmentally sustainable approaches to both the preparation and utilization of methyl 2-chloro-3-nitropyridine-4-carboxylate. These advances include the implementation of continuous flow chemistry techniques that improve reaction efficiency and safety while reducing waste generation. Such technological improvements ensure the compound's continued relevance in modern synthetic chemistry applications.

XLogP3

1.5

Dates

Last modified: 08-16-2023

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